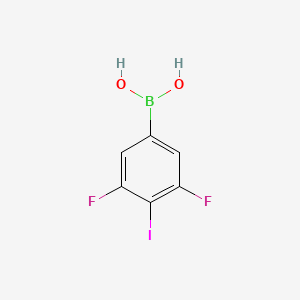

(3,5-Difluoro-4-iodophenyl)boronic acid

Description

Properties

IUPAC Name |

(3,5-difluoro-4-iodophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF2IO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFYAVLDQLEKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)I)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3,5 Difluoro 4 Iodophenyl Boronic Acid

Reaction Kinetics and Mechanistic Pathways

The chemical reactivity of (3,5-Difluoro-4-iodophenyl)boronic acid is centrally defined by its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Understanding the kinetics and mechanistic pathways of this compound is crucial for optimizing reaction conditions and achieving desired product yields. The presence of two fluorine atoms and an iodine atom on the phenyl ring significantly influences its reactivity profile.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org For this compound, the journey through this catalytic cycle is influenced by the electronic effects of its substituents.

Oxidative Addition: The initial step involves the oxidative addition of the aryl halide, in this case, the C-I bond of a molecule containing the 3,5-difluoro-4-iodophenyl group, to a low-valent palladium(0) complex. libretexts.org The rate of this step is generally influenced by the nature of the halide and the electronic properties of the aryl group. Iodoarenes are typically more reactive than bromo- or chloroarenes in this step. nih.gov Theoretical studies on 4-substituted iodobenzenes have shown that electron-withdrawing groups can make the oxidative addition more exergonic. researchgate.net

Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) center. This step is often considered the rate-determining step of the catalytic cycle. The Lewis acidity of the boron atom plays a key role; activation by a base is typically required to form a more nucleophilic boronate species, which then reacts with the palladium complex. researchgate.net

For this compound, the two electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center. This enhanced acidity can facilitate the formation of the reactive boronate species. However, it can also make the boronic acid more susceptible to protodeboronation, a competing side reaction where the boronic acid group is replaced by a hydrogen atom, especially under strong basic conditions.

Reductive Elimination: The final step of the cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the new C-C bond of the biaryl product, and the palladium(0) catalyst is regenerated. libretexts.org This step is generally fast and irreversible.

Detailed Research Findings

While specific kinetic data for this compound remains elusive in publicly accessible literature, research on analogous polyfluorinated and substituted phenylboronic acids in Suzuki-Miyaura reactions provides valuable comparative data.

One study systematically investigated the effect of different boronic esters on the rate of transmetalation. Although this compound was not directly studied, the data for 4-fluorophenylboronic acid and its esters offer a valuable point of comparison to understand the influence of fluorine substitution. The following table summarizes the relative rates of transmetalation for various boronic acid derivatives, highlighting the impact of the boron substituent on this critical step.

Table 1: Relative Rates of Transmetalation for Various Arylboronic Acid Derivatives

| Entry | Boronic Acid Derivative | Relative Rate Constant (k_rel) |

|---|---|---|

| 1 | 4-Fluorophenylboronic acid | 1.00 |

| 2 | 4-Fluorophenylboronic acid catechol ester | ~4.3 |

| 3 | 4-Fluorophenylboronic acid tetrachlorocatechol (B74200) ester | 1.30 x 10⁻⁶ (absolute k) |

| 4 | 4-Fluorophenylboronic acid 4,5-dimethoxycatechol ester | 4.20 |

| 5 | 4-Fluorophenylboronic acid 3,6-dimethoxycatechol ester | 5.78 |

| 6 | 4-Fluorophenylboronic acid boroxine (B1236090) | ~9.33 |

Data adapted from a study on the kinetic behavior of pretransmetalation intermediates. The relative rates are compared to the reaction of 4-fluorophenylboronic acid. nih.gov

This data illustrates that the nature of the boronic acid derivative significantly impacts the transmetalation rate. For instance, the use of a catechol ester (Entry 2) or a boroxine (Entry 6) can substantially accelerate this step compared to the free boronic acid. The strong electron-withdrawing nature of the tetrachlorocatechol ester (Entry 3) drastically slows down the reaction, indicating a complex interplay of electronic and structural factors. nih.gov These findings suggest that for this compound, conversion to a suitable ester or boroxine could be a strategy to enhance its reactivity in Suzuki-Miyaura coupling.

Furthermore, the choice of reaction conditions, particularly the base and solvent, is critical when working with electron-poor boronic acids like the title compound. The use of milder bases such as potassium fluoride (B91410) (KF) or cesium fluoride (CsF) is often preferred to minimize the competing protodeboronation reaction. researchgate.net In some cases, the combination of CsF and silver(I) oxide (Ag₂O) has been found to be essential for promoting the coupling of highly inactive polyfluorinated phenylboronic acids.

Applications of 3,5 Difluoro 4 Iodophenyl Boronic Acid in Organic Synthesis

Construction of Polyfluorinated Biaryl Systems

The primary application of (3,5-Difluoro-4-iodophenyl)boronic acid is in the synthesis of polyfluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. nih.govchemenu.com This palladium-catalyzed reaction is one of the most robust methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms. nih.gov The boronic acid serves as the organoboron nucleophile, which reacts with an aryl halide (or triflate) electrophile.

The presence of fluorine atoms on the phenylboronic acid can present challenges, such as a tendency toward competitive protodeboronation under the basic reaction conditions. acs.orgresearchgate.net However, carefully optimized conditions allow for efficient coupling. The reaction of this compound with various aryl halides provides direct access to biaryls containing a difluoro-iodophenyl motif. This is particularly significant for creating molecules with tailored electronic properties or for use in materials science and medicinal chemistry. The iodine atom on the newly formed biaryl remains available for subsequent transformations.

A general scheme for this transformation is the coupling of this compound with a generic aryl halide (Ar-X).

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Parameter | Condition | Purpose | Reference |

| Boronic Acid | This compound | Arylating Agent | chemenu.com |

| Coupling Partner | Aryl Halide (e.g., Iodobenzene, Bromobenzene) | Substrate | researchgate.net |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos | C-C Bond Formation | acs.org |

| Base | K₂CO₃ or CsF | Activation of Boronic Acid | nih.govacs.org |

| Solvent | Toluene/Ethanol/H₂O or Dioxane/H₂O | Reaction Medium | umich.edu |

| Temperature | 80-100 °C | To Drive Reaction | ajgreenchem.com |

Synthesis of Complex Aromatic and Heteroaromatic Scaffolds

This compound is an effective reagent for the synthesis of highly substituted biphenyl (B1667301) carboxylic acids. These structures are prevalent in pharmaceuticals and other biologically active compounds. ajgreenchem.com The synthesis is typically achieved through a Suzuki-Miyaura coupling reaction with a halogenated benzoic acid derivative. ajgreenchem.comchemicalbook.com For example, coupling this compound with a compound like 4-bromobenzoic acid, catalyzed by a palladium(0) complex such as tetrakis(triphenylphosphine)palladium(0), yields the corresponding biphenyl carboxylic acid in good yields. ajgreenchem.com The resulting 3',5'-difluoro-4'-iodo-[1,1'-biphenyl]-4-carboxylic acid is a complex intermediate that carries multiple points for further functionalization.

The dual reactivity of this compound makes it an excellent substrate for the construction of fused ring systems and complex heterocycles. This can be achieved through sequential, one-pot cross-coupling reactions or through intramolecular cyclization strategies. nih.govrsc.org

A common strategy involves a multi-step sequence where the boronic acid first participates in a Suzuki-Miyaura coupling. The resulting iodinated biaryl can then undergo a second, different type of C-C or C-N bond-forming reaction at the iodine position. For instance, an intramolecular Heck reaction, Sonogashira coupling followed by cyclization, or a Buchwald-Hartwig amination can be used to form a new ring, leading to structures like fluorenones, carbazoles, or dibenzofurans. nih.gov The reactivity of the C-I bond is sufficiently different from that of the boronic acid group, allowing for selective, stepwise functionalization. nih.gov Research has demonstrated that amidoarylboronic acid aldehydes can undergo metal-catalyzed intramolecular cyclization to form isoquinolinone derivatives, highlighting a pathway that could be adapted for derivatives of this compound. rsc.org

Precursor for the Introduction of Diverse Functional Groups

This compound is a bifunctional reagent that allows for orthogonal, sequential cross-coupling reactions. nih.gov The boronic acid group and the iodo group can be reacted selectively under different catalytic conditions. Typically, the boronic acid is first utilized in a Suzuki-Miyaura coupling, as it is highly reactive under standard palladium/base conditions. The C-I bond is generally stable during this initial transformation.

Once the biaryl linkage is established, the iodine atom serves as a versatile handle for introducing a wide array of other functional groups. This sequential approach is highly valuable for building molecular complexity. nih.gov

Table 2: Sequential Functionalization Potential

| Step | Reaction Type | Reagent/Catalyst | Functional Group Introduced |

| 1 | Suzuki-Miyaura Coupling | Ar-X, Pd(0), Base | Aryl Group (at Boron site) |

| 2a | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Alkynyl Group (at Iodine site) |

| 2b | Heck Coupling | Alkene, Pd(0), Base | Alkenyl Group (at Iodine site) |

| 2c | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand | Amino Group (at Iodine site) |

| 2d | Stille Coupling | Organostannane, Pd catalyst | Aryl/Alkenyl Group (at Iodine site) |

| 2e | Cyanation | Zn(CN)₂, Pd catalyst | Cyano Group (at Iodine site) |

This stepwise strategy allows for the controlled and predictable assembly of trisubstituted aromatic systems that would be difficult to access through other means.

Role in Catalyst Development

While primarily used as a building block, phenylboronic acids bearing strong electron-withdrawing groups can themselves function as organocatalysts. Research on structurally similar compounds, such as (3,4,5-trifluorophenyl)boronic acid, has shown their ability to catalyze reactions like direct amide formation from carboxylic acids and amines. researchgate.net This catalytic activity arises from the Lewis acidic nature of the boron atom, which is significantly enhanced by the inductive effect of the fluorine substituents. The boron atom can activate the carboxylic acid toward nucleophilic attack by the amine.

Given its structural similarity, this compound could plausibly be employed in a similar catalytic role. It could serve as an inexpensive, air-stable, and reusable Lewis acid catalyst for condensation reactions, including amidations and esterifications. In this context, the compound is not incorporated into the final product but rather participates directly in the catalytic cycle. researchgate.net

Role in Medicinal Chemistry and Molecular Probe Development

Design and Synthesis of Pharmaceutical Intermediates and Scaffolds

(3,5-Difluoro-4-iodophenyl)boronic acid serves as a crucial intermediate in the synthesis of complex organic molecules destined for pharmaceutical applications. bldpharm.com As an organoboron compound, its primary utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.netresearchgate.netresearchgate.net This reaction is a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon bonds to create biaryl or aryl-heteroaryl scaffolds, which are common motifs in many drug molecules.

The presence of difluoro- and iodo-substituents on the phenyl ring provides distinct advantages. The fluorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of the final compound, often leading to improved pharmacokinetic profiles. The iodine atom, besides being a reactive handle for further cross-coupling reactions, makes the compound a precursor for heavy-atom derivatives used in X-ray crystallography or for the introduction of radioiodine isotopes. This trifunctional nature allows synthetic chemists to use the molecule in a modular fashion to build diverse and complex pharmaceutical scaffolds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1257793-03-5 |

| Molecular Formula | C₆H₄BF₂IO₂ |

| Molecular Weight | 283.81 g/mol |

| Class | Organic Building Block, Organoboron, Iodide, Fluorinated Compound |

This interactive table provides key identifiers for the compound.

Precursors for Bioactive Molecules

The utility of this compound extends to its role as a precursor in the synthesis of various classes of bioactive molecules.

Pleuromutilin (B8085454) and its derivatives are a class of antibiotics that inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit. nih.gov The development of new pleuromutilin derivatives is a key strategy to combat the rise of drug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Synthetic efforts often focus on modifying the C22 side chain of the pleuromutilin core to enhance potency and spectrum of activity. While the use of arylboronic acids in creating diverse chemical libraries is a common practice, and related compounds like 4-Iodophenylboronic acid have been associated with the synthesis of pleuromutilin derivatives through "Click Chemistry", a direct application of this compound in the synthesis of pleuromutilin derivatives is not explicitly documented in the reviewed literature. sigmaaldrich.com However, its structural motifs are consistent with moieties known to be beneficial in other antibacterial agents.

Honokiol (B1673403), a natural product isolated from Magnolia bark, has demonstrated potential as an anti-cancer agent, partly through its ability to inhibit angiogenesis—the formation of new blood vessels that tumors need to grow. nih.govnih.gov The synthesis of honokiol analogs aims to improve upon its natural potency and selectivity. nih.govnih.gov A primary synthetic strategy for creating the core biphenyl (B1667301) structure of honokiol and its analogs is the Suzuki-Miyaura cross-coupling reaction, which pairs an aryl halide with an arylboronic acid. researchgate.netresearchgate.netsci-hub.se Research has documented the use of various arylboronic acids to produce a library of honokiol analogs for structure-activity relationship (SAR) studies. nih.govsci-hub.se For instance, 4-hydroxy-phenyl boronic acid has been used to construct the biphenyl skeleton. researchgate.net Although this compound represents a suitable candidate for creating novel, potentially more potent honokiol analogs, its specific use in this context has not been detailed in the available research. nih.govnih.govsci-hub.se

Table 2: Research on Honokiol Analog Synthesis

| Synthetic Strategy | Key Reactants | Purpose |

|---|---|---|

| Suzuki Cross-Coupling | Arylboronic acids, Aryl halides | Construction of the core biphenyl structure |

| Claisen Rearrangement | O-allyl intermediates | Introduction of allyl groups to mimic honokiol |

This interactive table summarizes common synthetic methods for honokiol analogs.

Gem-difluoro olefins are important structural motifs in medicinal chemistry, particularly in the development of antiviral agents. nih.gov This functional group can act as a stable mimic of other chemical groups and can influence the molecule's metabolic stability and binding properties. One notable example is its incorporation into nucleoside analogs to act as inhibitors of viral enzymes. nih.gov The synthesis of molecules containing a 1-aryl-(2,2-difluorovinyl) group is an area of active research. nih.gov While palladium-catalyzed methods have been developed for the synthesis of gem-difluoro olefins, a direct synthetic pathway utilizing this compound as a starting material for such structures is not described in the surveyed scientific literature. nih.gov

Development of Radiolabeled Molecular Probes and Imaging Agents

A significant application of arylboronic acids, including this compound, is in the field of molecular imaging, particularly for Positron Emission Tomography (PET).

PET is a non-invasive imaging technique that uses radiotracers to visualize and quantify biological processes in vivo. The radionuclide fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter due to its convenient half-life (approx. 110 minutes) and low positron energy. nih.gov A powerful method for ¹⁸F-labeling involves the reaction of aqueous [¹⁸F]fluoride with boronic acids or their esters to form stable [¹⁸F]aryltrifluoroborate ([¹⁸F]ArBF₃⁻) salts. nih.govresearchgate.net

This one-step labeling procedure makes arylboronic acids like this compound highly attractive precursors for PET tracer development. researchgate.net The resulting [¹⁸F]aryltrifluoroborate can be attached to biomolecules (such as peptides, antibodies, or small molecule inhibitors) to track their distribution and target engagement in the body. nih.govresearchgate.net Furthermore, the iodine atom on the this compound molecule provides an alternative site for radiolabeling with iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I), making it a dual-purpose precursor for both PET and Single Photon Emission Computed Tomography (SPECT) imaging agents. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Iodophenylboronic acid |

| 4-hydroxy-phenyl boronic acid |

| Pleuromutilin |

| Honokiol |

| Methicillin-resistant Staphylococcus aureus (MRSA) |

Applications as Biomarkers for Synaptic Density

This compound and its derivatives are pivotal in the development of molecular probes for the in vivo quantification of synaptic density in the brain. This is primarily achieved through their role as precursors in the synthesis of radiolabeled ligands for Positron Emission Tomography (PET) imaging, targeting the Synaptic Vesicle Glycoprotein 2A (SV2A). SV2A is a protein found in the membranes of presynaptic vesicles and is considered a reliable biomarker for synaptic density. A decrease in synaptic density is a known pathological hallmark of various neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and schizophrenia.

The chemical structure of this compound makes it an ideal building block for creating PET tracers with high affinity and selectivity for SV2A. The difluorophenyl group is a common feature in many successful SV2A ligands, contributing to their binding properties. The boronic acid functional group enables the crucial carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is fundamental in synthesizing the complex molecular scaffolds of PET tracers.

One of the most significant applications of this boronic acid is in the synthesis of precursors for PET tracers like [¹¹C]UCB-J. While the direct precursor used in the radiolabeling step is often a more stable derivative, such as a trifluoroborate salt, the boronic acid is the key reactive species in the Suzuki coupling reaction. nih.govresearchgate.net In some synthetic protocols, the boronic acid is generated in situ from its trifluoroborate counterpart. unideb.hu The initial development of these tracers explored the direct use of the boronic acid precursor, but its instability led to challenges in reproducibility and yield. researchgate.net The adoption of more stable precursors that convert to the reactive boronic acid under the reaction conditions has been a significant advancement in the reliable production of these critical imaging agents. nih.gov

The resulting radiotracers, synthesized using building blocks derived from this compound, have been instrumental in numerous preclinical and clinical studies to visualize and quantify synaptic density. For instance, [¹¹C]UCB-J has been widely used to investigate synaptic changes in various neurological and psychiatric conditions. nih.gov These studies provide invaluable insights into disease progression and can aid in the development and evaluation of novel therapeutic interventions aimed at preserving or restoring synaptic function. The ability to non-invasively monitor synaptic density over time in living subjects represents a major breakthrough in neuroscience research, enabled by the chemistry of precursors like this compound.

| Compound Name | Role in Medicinal Chemistry |

| This compound | A key precursor in the synthesis of PET tracers for imaging synaptic density. |

| [¹¹C]UCB-J | A PET tracer with high affinity for SV2A, used for in vivo imaging of synaptic density. nih.gov |

| Synaptic Vesicle Glycoprotein 2A (SV2A) | A protein localized in synaptic terminals, serving as a biomarker for synaptic density. nih.gov |

| Trifluoroborate precursor | A more stable derivative of boronic acid used in the synthesis of [¹¹C]UCB-J. researchgate.net |

Applications in Materials Science and Advanced Functional Materials

Synthesis of Liquid Crystalline Polyacetylene Derivatives

While direct synthesis of liquid crystalline polyacetylenes using (3,5-Difluoro-4-iodophenyl)boronic acid is not extensively documented, the application of similar compounds, such as 4-iodophenylboronic acid, in creating these materials suggests a viable synthetic pathway. nih.gov Substituted polyacetylenes are known for their unique properties, including semiconductivity and high gas permeability, stemming from their conjugated main chain and rigid structure. nih.gov

The synthesis of liquid crystalline polyacetylene derivatives often involves the strategic attachment of rigid mesogenic side groups to a polyacetylene backbone. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming the carbon-carbon bonds necessary to link such complex side chains. nih.govacs.org In a hypothetical application, this compound could be coupled to a pre-functionalized polyacetylene backbone or used to build a mesogenic side-chain that is subsequently attached to an acetylene (B1199291) monomer before polymerization. The presence of the difluoro-iodophenyl group would be expected to impart significant dipole moments and polarizability, which are crucial for inducing liquid crystalline phases.

Integration into Fluorescent Dyes and Pigments

The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core is a foundational structure for a highly versatile class of fluorescent dyes. nih.govnih.gov These dyes are prized for their high fluorescence quantum yields, sharp emission peaks, and excellent chemical and photostability. ncl.ac.ukresearchgate.net The properties of BODIPY dyes can be precisely engineered through chemical modification.

A primary method for functionalizing the BODIPY core is the Suzuki-Miyaura cross-coupling reaction. researchgate.netlsu.edu This reaction is particularly effective for attaching aryl groups to the BODIPY structure. The process typically involves starting with a halogenated BODIPY core, such as a 2,6-diiodo-BODIPY or 3,5-dichloro-BODIPY, which can then react with an arylboronic acid like this compound in the presence of a palladium catalyst. ncl.ac.ukresearchgate.netlsu.edu

This synthetic versatility allows for the creation of a diverse library of BODIPY derivatives where the (3,5-Difluoro-4-iodophenyl) group can be strategically placed at various positions on the core. ncl.ac.uk Such reactions enable the development of dyes with specific functionalities for applications ranging from biological imaging to light-harvesting systems. lsu.edu

The introduction of substituents onto the BODIPY framework is a key strategy for tuning its photophysical and electrochemical properties. researchgate.netresearchgate.net Attaching the (3,5-Difluoro-4-iodophenyl) group would significantly modulate these characteristics.

Influence of Fluorine: The two strongly electron-withdrawing fluorine atoms would influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the dye. This typically results in a bathochromic (red) shift of the absorption and emission spectra. researchgate.net

Influence of Iodine: The presence of the heavy iodine atom is known to promote intersystem crossing—the transition from an excited singlet state to a triplet state. researchgate.net This effect can quench fluorescence but enhances the generation of singlet oxygen, making such dyes potentially useful as photosensitizers in photodynamic therapy. researchgate.net

A comparative study of meso-pyridyl-BODIPYs demonstrated that the introduction of chlorine atoms at the 2,6-positions enhanced fluorescence quantum yields by 2-4 fold, showcasing the significant impact of halogenation. lsu.edu Therefore, the specific combination of fluorine and iodine in the (3,5-Difluoro-4-iodophenyl) moiety provides a powerful tool for fine-tuning the optical and electronic behavior of BODIPY dyes for specialized applications. lsu.eduresearchgate.net

Development of Ferroelectric-Fluid Molecules via Mechanochemical Methods

Ferroelectric materials, which possess a switchable spontaneous electric polarization, have traditionally been solids. nih.gov However, recent research has focused on developing materials that exhibit ferroelectricity in both solid and liquid crystal phases. nih.gov A key design strategy for these materials is the incorporation of moieties that impart a large dipole moment, with fluorination being a particularly effective approach. nih.govrsc.org The highly fluorinated nature of this compound makes it a promising candidate for synthesizing such advanced ferroelectric molecules.

Furthermore, mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, is emerging as a sustainable and efficient alternative to traditional solvent-based synthesis. acs.orgnih.gov This technique has been successfully applied to a wide range of syntheses, including palladium-catalyzed cross-couplings involving arylboronic acids. acs.org A potential synthetic route could therefore involve the mechanochemical Suzuki-Miyaura coupling of this compound with a suitable molecular core to create novel, highly fluorinated molecules with potential ferroelectric properties. acs.orgrsc.org This solvent-free approach aligns with the principles of green chemistry while enabling the synthesis of advanced functional materials. rsc.org

Formation of Cationic Lipid-Like Compounds and Nanocarriers

Cationic amphiphilic molecules are essential components in the formation of nanocarriers, such as liposomes and lipid nanoparticles, which are used for drug and gene delivery. nih.gov The synthesis of these complex molecules can be facilitated by robust chemical reactions like the Suzuki cross-coupling.

A multistep synthesis of cationic lipid-like compounds based on a difluorotetrahydropyridine scaffold has been reported, demonstrating the utility of boronic acids in this field. researchgate.net In this work, pyridyl-substituted alkenes were synthesized via a Suzuki cross-coupling reaction between a brominated tetrahydropyridine (B1245486) derivative and a pyridineboronic acid. researchgate.net Subsequent quaternization of the pyridine (B92270) nitrogen atom with long alkyl chains introduced the cationic charge and amphiphilic character necessary for self-assembly. researchgate.net These resulting molecules were shown to form stable liposomes. researchgate.net

The study demonstrated that these quaternized pyridinium (B92312) derivatives could form stable nano-liposomal carriers with tunable sizes and zeta potentials exceeding +30 mV, which is crucial for colloidal stability. researchgate.net Nanoparticles with consistent stability were formed by compounds containing at least one dodecyl alkyl chain. researchgate.net Although this study did not use this compound specifically, it provides a clear and successful blueprint for how this class of boronic acid can be integrated via Suzuki coupling to create novel cationic amphiphiles for the development of advanced nanocarriers.

| Compound | Alkyl Chain Length | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

|---|---|---|---|---|

| 14a | C12H25 | 199 | 0.17 | 41.4 |

| 14b | C14H29 | 128 | 0.25 | 51.6 |

| 14c | C16H33 | 133 | 0.25 | 49.4 |

| 15a | C12H25 | 61 | 0.31 | 46.9 |

| 15b | C14H29 | 62 | 0.29 | 48.1 |

| 15c | C16H33 | 110 | 0.22 | 49.8 |

Future Perspectives and Emerging Research Avenues

Expansion of Catalytic Systems for Enhanced Efficiency and Selectivity

The primary application of (3,5-Difluoro-4-iodophenyl)boronic acid lies in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. While standard catalytic systems can be employed, the electronic and steric nature of this substrate—with electron-withdrawing fluorine atoms flanking the reactive C-B and C-I bonds—presents opportunities for the development of more sophisticated catalytic systems. Future research will likely focus on catalysts that offer higher turnover numbers (TONs) and turnover frequencies (TOFs), enabling the use of lower catalyst loadings and milder reaction conditions.

The development of ligands that can stabilize the palladium center and facilitate the distinct steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—will be crucial. For a substrate like this compound, which is prone to protodeboronation under certain basic conditions, especially due to the presence of ortho-fluorine groups, the design of new catalyst systems is particularly important. Research into ligands that accelerate the transmetalation step relative to protodeboronation will be a key area of investigation. Furthermore, the development of recyclable catalysts, for instance, those immobilized on magnetic nanoparticles, could enhance the sustainability and cost-effectiveness of processes utilizing this boronic acid.

Chemo- and Regioselective Functionalization Strategies

A significant area of future research for this compound is the development of highly chemo- and regioselective functionalization strategies. The molecule possesses two distinct reactive sites for cross-coupling reactions: the boronic acid group and the carbon-iodine bond. The differential reactivity of these sites allows for sequential or orthogonal functionalization, providing a pathway to complex, unsymmetrically substituted biaryl and poly-aryl systems.

Future work will likely focus on fine-tuning reaction conditions to selectively activate one site over the other. For instance, milder Suzuki-Miyaura conditions might favor the reaction of the more labile boronic acid moiety, leaving the C-I bond intact for subsequent transformations such as Sonogashira, Heck, or another Suzuki-Miyaura coupling under more forcing conditions. Conversely, specific catalytic systems could be designed to favor the oxidative addition to the C-I bond first. The ability to control this selectivity will be paramount in multi-step syntheses, allowing for the programmed construction of complex molecules.

Exploration of Novel Reactivity Patterns for the Boronic Acid Moiety and Halogen Substituents

Beyond its established role in Suzuki-Miyaura coupling, the boronic acid group in this compound is a versatile functional group that can participate in a variety of other transformations. Future research is expected to explore these alternative reactivity patterns. For example, the conversion of the boronic acid to other functional groups, such as hydroxyl, amino, or trifluoroborate salts, can provide access to a wider range of derivatives. The electrophilic fluorination of the C-B bond to generate 1,3,5-trifluoro-4-iodobenzene is another potential transformation. organic-chemistry.orgharvard.edu

The iodine substituent also offers numerous possibilities for novel reactivity. It can be a site for further cross-coupling reactions, as mentioned, but also for transformations such as halogen-metal exchange to form an organolithium or Grignard reagent, which can then be reacted with various electrophiles. Additionally, the iodine atom can act as a halogen bond donor, a property that is increasingly being exploited in supramolecular chemistry and crystal engineering.

Development of High-Throughput Synthesis and Screening Methodologies

The utility of this compound as a building block in drug discovery and materials science will be greatly enhanced by the development of high-throughput synthesis and screening methodologies. Automated synthesis platforms can be adapted to perform iterative cross-coupling reactions using this and other boronic acids, rapidly generating libraries of novel compounds. These platforms can handle air-sensitive reagents and perform reactions under precisely controlled conditions, increasing reproducibility and efficiency.

The integration of automated synthesis with high-throughput screening will allow for the rapid evaluation of the biological or material properties of the synthesized compounds. For instance, libraries of biaryl compounds derived from this compound could be screened for activity against a particular biological target or for desirable photophysical properties. This approach will accelerate the discovery of new lead compounds in drug development and novel materials with tailored functionalities.

Integration into Advanced Supramolecular Assemblies and Nanotechnology

The presence of both fluorine and iodine atoms makes this compound an attractive component for the construction of advanced supramolecular assemblies and nanomaterials. The fluorine atoms can impart unique properties such as increased metabolic stability and altered lipophilicity in drug molecules, and can also influence the electronic properties of materials. nih.gov In nanotechnology, fluorinated compounds are being explored for their potential in drug delivery and for the creation of self-assembled structures. nih.gov

The iodine atom is a particularly effective halogen bond donor, capable of forming strong and directional non-covalent interactions with electron-donating atoms. This property can be exploited in crystal engineering to control the solid-state packing of molecules, leading to materials with desired properties such as specific crystal morphologies or enhanced charge transport characteristics. The interplay of halogen bonding from the iodine and other potential intermolecular interactions from the fluorine and boronic acid groups could lead to the formation of complex and functional supramolecular architectures, including gels, liquid crystals, and porous organic frameworks.

Q & A

Q. What are the recommended storage and handling protocols for (3,5-Difluoro-4-iodophenyl)boronic acid to ensure stability?

The compound should be stored in a dark place under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent degradation. Exposure to moisture or light may lead to boronic acid decomposition or unintended reactivity. Precautionary measures include using gloves and working in a fume hood to avoid inhalation or skin contact, as indicated by its hazard statements (H315, H319) .

Q. Which analytical techniques are most effective for assessing purity and structural integrity?

Key methods include:

| Technique | Purpose | Example from Literature |

|---|---|---|

| Multinuclear NMR | Confirms boron environment and substituent positions | Tris(3,5-difluorophenyl)borane characterization via B and F NMR |

| Mass Spectrometry | Verifies molecular weight and isotopic patterns | Used for tris(3,5-difluorophenyl)borane analysis |

| XRD | Resolves crystal structure and bond geometries | Applied to confirm Lewis acidity in fluorinated boranes |

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The iodine substituent acts as a potential leaving group, enabling palladium-catalyzed coupling with aryl halides or triflates. The boronic acid moiety facilitates transmetallation with palladium complexes, as demonstrated in regioselective aldehyde decarbonylation reactions where boronic acids coordinate palladium to stabilize intermediates .

Advanced Research Questions

Q. What mechanistic role does the iodine substituent play in palladium-catalyzed reactions involving this compound?

The iodine atom can act as a directing group, influencing regioselectivity in cross-coupling reactions. In decarbonylation studies, boronic acids with ortho-substituents (e.g., iodine) enhance palladium coordination, stabilizing intermediates during nitrile cross-coupling. Experimental evidence shows that external boronic acids do not replicate this effect, suggesting the reaction proceeds via a concerted mechanism .

Q. How can researchers evaluate the anticancer potential of this compound using in vitro models?

Glioblastoma cell lines are commonly used for initial screening. Methodology includes:

- Dose-response assays : Test compound potency at varying concentrations.

- Cellular viability assays (e.g., MTT): Measure anti-proliferative effects.

- Apoptosis markers : Assess caspase activation or DNA fragmentation. Boronic acid derivatives exhibit anticancer activity by targeting cellular pathways, as seen in arylidene heterocycle studies .

Q. What computational strategies predict the compound’s interactions in drug design?

- Docking simulations : Model binding to target proteins (e.g., proteasomes or kinases).

- DFT calculations : Analyze electronic effects of fluorine and iodine substituents on reactivity.

- QSAR models : Correlate structural features (e.g., halogen placement) with bioactivity. Rational design often involves substituting boronic acids into bioactive scaffolds as bioisosteres, leveraging their reversible diol-binding capacity .

Q. How do kinetic studies resolve boronic acid-diol binding dynamics for sensor applications?

Stopped-flow fluorescence methods measure binding kinetics (e.g., and ) with sugars like D-fructose. For this compound, the iodine’s electron-withdrawing effect may modulate binding rates. Studies show kon values follow D-fructose > D-tagatose > D-glucose, aligning with thermodynamic affinities .

Contradictions and Considerations

- Reactivity in Decarbonylation : suggests boronic acids require direct participation in palladium coordination, contrasting with studies where external boronic acids fail to induce decarbonylation. This highlights the need for substrate-specific mechanistic validation .

- Fluorine Effects : While fluorine enhances Lewis acidity in tris(3,5-difluorophenyl)borane , its impact on the iodine-substituted analogue’s reactivity in cross-coupling remains underexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.